molecular formula C4H5NOS B088229 2-Methoxythiazole CAS No. 14542-13-3

2-Methoxythiazole

Cat. No.: B088229
CAS No.: 14542-13-3
M. Wt: 115.16 g/mol
InChI Key: MJJRDTKNLLMJDJ-UHFFFAOYSA-N
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Description

2-Methoxythiazole is a heterocyclic compound with the molecular formula C4H5NOS. It is characterized by a five-membered ring containing both sulfur and nitrogen atoms, with a methoxy group attached to the second carbon. This compound is known for its diverse applications in medicinal chemistry, particularly due to its biological activities such as anticonvulsant, antiviral, antibacterial, and insecticidal effects .

Scientific Research Applications

2-Methoxythiazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: Due to its biological activities, it is investigated for potential therapeutic uses, including anticonvulsant and antiviral properties.

    Industry: It is used in the development of agrochemicals and pharmaceuticals

Safety and Hazards

2-Methoxythiazole is a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces. The container should be kept tightly closed, and the substance should be used only with adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxythiazole can be synthesized through various methods. One common synthetic route involves the reaction of 2-chlorothiazole with sodium methoxide in methanol. The reaction is typically carried out at atmospheric pressure and a temperature of around 50°C . The reaction proceeds via nucleophilic substitution, where the methoxy group replaces the chlorine atom on the thiazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually purified through distillation or recrystallization techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxythiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Comparison with Similar Compounds

2-Methoxythiazole can be compared with other thiazole derivatives such as:

    2-Methylthiazole: Similar structure but with a methyl group instead of a methoxy group.

    2-Ethoxythiazole: Contains an ethoxy group instead of a methoxy group.

    2-Aminothiazole: Features an amino group at the second position.

Uniqueness: this compound is unique due to its specific methoxy substitution, which imparts distinct chemical and biological properties. This substitution influences its reactivity and interaction with biological targets, making it a valuable compound in various research fields .

Properties

IUPAC Name

2-methoxy-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NOS/c1-6-4-5-2-3-7-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJRDTKNLLMJDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60341744
Record name 2-Methoxythiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14542-13-3
Record name 2-Methoxythiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHOXYTHIAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-Methoxythiazole in corrosion inhibition?

A1: While the provided abstracts [, ] don't specifically detail the mechanism of this compound in corrosion inhibition, they suggest it acts as a component in a complex corrosion inhibitor formula. The abstract of patent CN104882688A [] indicates that this compound, alongside other thiazoles and organic amines, likely adsorbs onto the steel surface. This adsorption is attributed to the heteroatoms present in the this compound molecule. This adsorption layer then acts as a barrier, isolating the steel from the corrosive acidic environment and thus providing protection.

Q2: Are there any studies on the performance of corrosion inhibitors containing this compound at high temperatures?

A2: Yes, patent CN104882688A [] specifically mentions that the corrosion inhibitor formulation containing this compound exhibits good stability at high temperatures, specifically between 140-180°C. This stability makes the formulation suitable for acidizing high-temperature stratum in oil and gas fields, where traditional corrosion inhibitors might degrade. The patent claims the corrosion rate of the metal in these conditions meets the first-grade index of the industry standard, offering significant protection to underground equipment and pipelines.

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